- Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives, Synlett, 2021, 32(10), 1034-1038

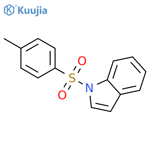

Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

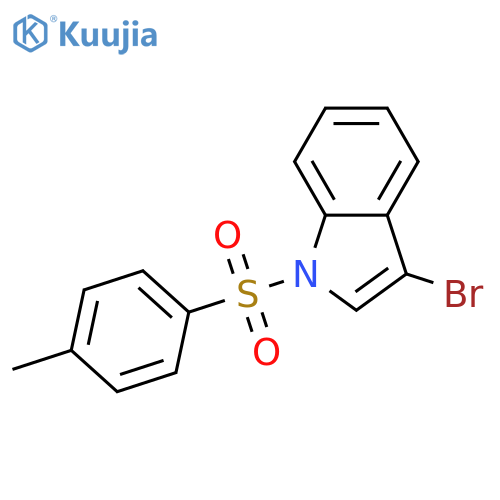

90481-77-9 structure

Nome del prodotto:3-Bromo-1-(p-toluenesulfonyl)indole

Numero CAS:90481-77-9

MF:C15H12BrNO2S

MW:350.230281829834

MDL:MFCD09260442

CID:798385

PubChem ID:11210274

3-Bromo-1-(p-toluenesulfonyl)indole Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Bromo-1-tosyl-1H-indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-

- 3-bromo-1-(4-methylphenyl)sulfonylindole

- 3-Bromo-1-(p-toluenesulfonyl)indole

- 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]

- 3-bromo-1-(4-toluenesulfonyl)indole

- 3-bromo-1-(toluene-4-sulfonyl)-1H-indole

- 3-bromo-1-tosylindole

- 3-Bromo-N-(p-toluenesulfonyl)indole

- 3-bromo-N-tosylindole

- 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)

- CS-M3673

- DTXSID40458900

- 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE

- VQWIINXTMHBRDW-UHFFFAOYSA-N

- AKOS015835805

- DB-128244

- SCHEMBL517434

- AB49974

- 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE

- MFCD09260442

- BS-23046

- 90481-77-9

-

- MDL: MFCD09260442

- Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3

- Chiave InChI: VQWIINXTMHBRDW-UHFFFAOYSA-N

- Sorrisi: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

Proprietà calcolate

- Massa esatta: 348.97700

- Massa monoisotopica: 348.97721g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 20

- Conta legami ruotabili: 2

- Complessità: 439

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 4.3

- Superficie polare topologica: 47.4Ų

Proprietà sperimentali

- Densità: 1.51

- Punto di ebollizione: 502.8 °C at 760 mmHg

- Punto di infiammabilità: 257.9 °C

- PSA: 47.45000

- LogP: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole Informazioni sulla sicurezza

3-Bromo-1-(p-toluenesulfonyl)indole Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Bromo-1-(p-toluenesulfonyl)indole Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | B688463-100mg |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062009-1g |

3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole |

90481-77-9 | 98% | 1g |

¥244.00 | 2024-04-26 | |

| Chemenu | CM147240-5g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-100g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95%+ | 100g |

$*** | 2023-03-31 | |

| Chemenu | CM147240-25g |

3-bromo-1-tosyl-1H-indole |

90481-77-9 | 95% | 25g |

$223 | 2021-08-05 | |

| abcr | AB273212-1 g |

3-Bromo-1-(p-toluenesulfonyl)indole; 95% |

90481-77-9 | 1 g |

€76.00 | 2023-07-20 | ||

| A2B Chem LLC | AB64366-100g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 100g |

$662.00 | 2024-05-20 | |

| abcr | AB273212-1g |

3-Bromo-1-(p-toluenesulfonyl)indole, 95%; . |

90481-77-9 | 95% | 1g |

€76.00 | 2025-02-18 | |

| A2B Chem LLC | AB64366-5g |

3-Bromo-1-(p-toluenesulfonyl)indole |

90481-77-9 | 98% | 5g |

$86.00 | 2024-05-20 | |

| Crysdot LLC | CD11020724-5g |

3-Bromo-1-tosyl-1H-indole |

90481-77-9 | 95+% | 5g |

$68 | 2024-07-19 |

3-Bromo-1-(p-toluenesulfonyl)indole Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ; 4 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Tetrabutylammonium tribromide Solvents: Acetonitrile ; 2 h, 100 °C

Riferimento

- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids, Chemical Science, 2018, 9(15), 3860-3865

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

Riferimento

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

1.2 4 h, rt

1.3 Reagents: Water ; 0 °C

2.1 Reagents: Bromine Solvents: Dichloromethane ; 1 h, 0 °C

Riferimento

- Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Bromine Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium bisulfite Solvents: Water ; 24 h, 0 °C

1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ; 0 °C; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; rt

Riferimento

- Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane , Chloroform-d ; 20 min, rt

1.2 Reagents: 2-Methyl-2-butene ; rt

1.2 Reagents: 2-Methyl-2-butene ; rt

Riferimento

- Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination, JACS Au, 2022, 2(4), 793-800

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Lithium bromide Solvents: Acetic acid ; 8 h, rt → 100 °C

Riferimento

- Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons, Chemistry - A European Journal, 2021, 27(4), 1297-1300

Metodo di produzione 8

Condizioni di reazione

1.1 24 h, rt

Riferimento

- 2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles, Organic Letters, 2017, 19(16), 4275-4278

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

- Boc-NH-PEG1-OH

- 1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid

- Indole

- 1-(p-Toluenesulfonyl)indole

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

3-Bromo-1-(p-toluenesulfonyl)indole Letteratura correlata

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole) Prodotti correlati

- 719267-96-6(4,4-Difluoro-L-prolinamide)

- 17257-99-7(8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one)

- 26378-18-7(2,4,6-trichloro-3-methoxyphenol)

- 946214-80-8(N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,5-dimethoxybenzene-1-sulfonamide)

- 2228206-71-9(3-{imidazo1,2-apyridin-2-yl}azetidin-3-ol)

- 1260899-39-5(3-(3,4-dimethylphenyl)azetidine)

- 83662-06-0(2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol)

- 861033-98-9(1H-PYRROLE, 2,2'-ETHYLIDENEBIS-)

- 7095-16-1(Magnesium methacrylate)

- 1365968-64-4(1-(4-(Hydroxymethyl)phenyl)naphthalen-2-ol)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole

Purezza:99%

Quantità:100g

Prezzo ($):609.0